methyl (2Z)-3-oxo-2-[2-(prop-2-en-1-yloxy)benzylidene]-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is a complex organic compound featuring a benzofuran core structure. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE typically involves the condensation of appropriate aldehydes and ketones under acidic or basic conditions. The reaction conditions often include the use of catalysts such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as lithium aluminum hydride (LiAlH₄). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin share the benzofuran core structure and exhibit similar biological activities.
Indole Derivatives: Indole-based compounds also show diverse biological activities and are structurally related to benzofurans.
Uniqueness
METHYL (2Z)-3-OXO-2-{[2-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2,3-DIHYDRO-1-BENZOFURAN-5-CARBOXYLATE is unique due to its specific functional groups and structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16O5 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl (2Z)-3-oxo-2-[(2-prop-2-enoxyphenyl)methylidene]-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C20H16O5/c1-3-10-24-16-7-5-4-6-13(16)12-18-19(21)15-11-14(20(22)23-2)8-9-17(15)25-18/h3-9,11-12H,1,10H2,2H3/b18-12- |
InChI Key |
PJIYPZANBUOHKJ-PDGQHHTCSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CC=CC=C3OCC=C)/C2=O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CC=CC=C3OCC=C)C2=O |
Origin of Product |
United States |
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